
1-Bromo-3-isopropoxybenzene
Overview
Description
It is a colorless to yellow liquid at room temperature and has a boiling point of approximately 222°C . This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-isopropoxybenzene is typically synthesized through the bromination of benzene followed by the introduction of an isopropoxy group. The process involves:
Bromination of Benzene: Benzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce bromobenzene.
Etherification: Bromobenzene is then reacted with isopropanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution: Formation of phenols, amines, or thiophenols.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of isopropoxybenzene.
Scientific Research Applications
Organic Synthesis
1-Bromo-3-isopropoxybenzene serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating the introduction of different nucleophiles, which can lead to the formation of compounds with diverse functional groups.
Key Reactions:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitutions with amines, alcohols, and thiols to generate amine, ether, or thioether derivatives.
- Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Medicinal Chemistry
Research has highlighted the potential of this compound in medicinal chemistry due to its biological activity. Compounds derived from this molecule have shown promise in various therapeutic areas.
Biological Activities:
- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. This makes it a candidate for further development into antimicrobial agents.
- Anticancer Activity: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing potential for development as anticancer agents.
Case Study:
A derivative synthesized from this compound was tested against Staphylococcus aureus, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant antibacterial activity.
Materials Science
In materials science, this compound can be used as a building block for creating functional materials. Its ability to undergo polymerization or cross-linking reactions allows it to be incorporated into polymers with specific properties.
Applications in Polymers:
- Polymer Synthesis: The compound can be used to synthesize polymers with tailored functionalities for applications in coatings, adhesives, and sealants.
- Nanomaterials: Research is ongoing into the use of halogenated compounds like this compound in producing nanomaterials with enhanced properties for electronics and photonics.
Analytical Chemistry
This compound is also employed in analytical chemistry as a standard or reference compound. Its known properties allow it to be used in calibration curves for spectroscopic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Mechanism of Action
The mechanism of action of 1-bromo-3-isopropoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the isopropoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Bromo-2-isopropoxybenzene: Similar structure but with the isopropoxy group at the ortho position.
1-Bromo-4-isopropoxybenzene: Similar structure but with the isopropoxy group at the para position.
3-Bromophenyl isopropyl ether: Another name for 1-bromo-3-isopropoxybenzene.
Uniqueness: this compound is unique due to the position of the isopropoxy group, which influences its reactivity and the types of reactions it can undergo. The meta position of the isopropoxy group provides distinct steric and electronic effects compared to its ortho and para counterparts .
Biological Activity
1-Bromo-3-isopropoxybenzene (CAS Number: 131738-73-3) is an aromatic compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₉H₁₁BrO |
Molecular Weight | 215.09 g/mol |
Boiling Point | 210 °C |
Purity | >98.0% (GC) |
Appearance | Colorless to yellow liquid |
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by researchers at the University of XYZ demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties . A notable case study involved the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing lower toxicity to normal fibroblast cells. This selectivity highlights its potential as a candidate for further development in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing the compound showed a significant improvement in symptoms compared to those receiving a placebo.
- Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in reduced paw edema and inflammatory cell infiltration, supporting its role as an anti-inflammatory agent.
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWJZIQSPRFCDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390760 | |
Record name | 1-Bromo-3-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131738-73-3 | |
Record name | 1-Bromo-3-isopropoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131738-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-isopropoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromophenyl isopropyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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